Cas no 87199-17-5 ((4-formylphenyl)boronic acid)

(4-formylphenyl)boronic acid structure
(4-formylphenyl)boronic acid structure
Nome do Produto:(4-formylphenyl)boronic acid
N.o CAS:87199-17-5
MF:C7H7BO3
MW:149.939682245255
MDL:MFCD00151823
CID:61054
PubChem ID:24867058

(4-formylphenyl)boronic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Formylphenylboronic acid
    • 4-Formylbenzeneboronic acid
    • 4-Boronobenzaldehyde~4-Formylphenylboronic acid
    • 4-Formylphenylboronic Acid (contains varying amounts of Anhydride)
    • (4-Formylphenyl)boronic acid
    • 4-Bromo-2-fluorotoluene
    • p-Formylphenylboronic Acid
    • p-Formylbenzeneboronic acid
    • 4-Formylbenzeneboronic Acid (contains varying amounts of Anhydride)
    • 4-(Dihydroxyboryl)benzaldehyde
    • 4-Boronobenzaldehyde
    • Boronic acid, (4-formylphenyl)-
    • Boronic acid, B-(4-formylphenyl)-
    • 4-formylphenyl boronic acid
    • 4-benzaldehyde boronic acid
    • 4-formyl-phenylboronic acid
    • VXWBQOJISHAKKM-UHFFFAOYSA-N
    • 4-Formylphenylboronicacid
    • 4-(Dihydroxyboranyl)Benzaldehyde
    • zlchem 413
    • PubChem1809
    • PubChem1
    • B-(4-Formylphenyl)boronic acid (ACI)
    • Benzeneboronic acid, p-formyl- (6CI, 7CI)
    • Boronic acid, (4-formylphenyl)- (9CI)
    • 4-Formylphenylborate
    • 4-FPBA
    • 4-Formylphenylboronic acid,98%
    • (4-formylphenyl)boronic acid
    • MDL: MFCD00151823
    • Inchi: 1S/C7H7BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5,10-11H
    • Chave InChI: VXWBQOJISHAKKM-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(B(O)O)=CC=1
    • BRN: 3030770

Propriedades Computadas

  • Massa Exacta: 150.048824g/mol
  • Carga de Superfície: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Ligações Rotativas: 2
  • Massa monoisotópica: 150.048824g/mol
  • Massa monoisotópica: 150.048824g/mol
  • Superfície polar topológica: 57.5Ų
  • Contagem de Átomos Pesados: 11
  • Complexidade: 130
  • Contagem de átomos isótopos: 0
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Unidades Ligadas Covalentemente: 1
  • XLogP3: nothing
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Off white powder
  • Densidade: 1.4
  • Ponto de Fusão: 237-242 °C (lit.)
  • Ponto de ebulição: 347.584 °C at 760 mmHg
  • Ponto de Flash: 164.013 °C
  • PH: 5.5 (1g/l, H2O, 20℃)
  • Solubilidade: <10g/l
  • Coeficiente de partição da água: Slightly Soluble in water.
  • PSA: 57.53000
  • LogP: -0.82110
  • Solubilidade: Not determined
  • Sensibilidade: Air Sensitive

(4-formylphenyl)boronic acid Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H317
  • Declaração de Advertência: P280
  • Número de transporte de matérias perigosas:UN 1759 8/PG 3
  • WGK Alemanha:3
  • Código da categoria de perigo: 34
  • Instrução de Segurança: S22-S26-S36/37/39-S45-S37/39
  • CÓDIGOS DA MARCA F FLUKA:10
  • Identificação dos materiais perigosos: C
  • TSCA:T
  • Condição de armazenamento:Inert atmosphere,2-8°C
  • Frases de Risco:R34; R36/37/38
  • Classe de Perigo:IRRITANT, AIR SENSITIVE

(4-formylphenyl)boronic acid Dados aduaneiros

  • CÓDIGO SH:2931900090
  • Dados aduaneiros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(4-formylphenyl)boronic acid Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Key Organics Ltd
AS-2267-25G
4-Formylphenylboronic acid
87199-17-5 >95%
25g
£88.00 2025-02-08
Ambeed
A340775-500g
4-Formylphenylboronic acid
87199-17-5 98%
500g
$259.0 2025-02-27
Ambeed
A340775-25g
4-Formylphenylboronic acid
87199-17-5 98%
25g
$23.0 2025-02-27
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R010381-1g
(4-formylphenyl)boronic acid
87199-17-5 98%
1g
¥28 2024-05-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002360-10g
4-Formylphenylboronic Acid
87199-17-5 ≥96%
10g
¥55.00 2024-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045308-25g
4-Formylphenylboronic acid
87199-17-5 98%
25g
¥181.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045308-100g
4-Formylphenylboronic acid
87199-17-5 98%
100g
¥677.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSY1405041-250G
(4-formylphenyl)boronic acid
87199-17-5 97%
250g
¥ 825.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F003R-100g
(4-formylphenyl)boronic acid
87199-17-5 97%
100g
¥779.0 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F15130-500g
4-Formylphenylboronic acid
87199-17-5 98%
500g
¥1786.0 2021-09-09

(4-formylphenyl)boronic acid Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -80 °C; 2 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referência
Superaromatic terpyridines based on corannulene responsive to metal ions
Wu, Difeng; et al, Dalton Transactions, 2014, 43(4), 1753-1761

Synthetic Routes 2

Condições de reacção
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ;  5 h, rt
Referência
Multistep phase-switch synthesis by using liquid-liquid partitioning of boronic acids: productive tags with an expanded repertoire of compatible reactions
Mothana, Sam; et al, Angewandte Chemie, 2010, 49(16), 2883-2887

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Referência
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, 23 °C
1.2 Solvents: Diethyl ether ,  Water ;  pH 7, 23 °C
Referência
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates
Gillis, Eric P.; et al, Journal of the American Chemical Society, 2008, 130(43), 14084-14085

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Carbon nitride Solvents: Acetonitrile ,  Water ;  10 h, 1 atm, rt
Referência
Hydroxyl radical-mediated oxidative cleavage of C=C bonds and further esterification reaction by heterogeneous semiconductor photocatalysis
Wang, Hui; et al, Green Chemistry, 2021, 23(17), 6591-6597

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Diisopropylethylamine ,  Diboronic acid Catalysts: (SP-4-1)-Bis[4-[bis(1,1-dimethylethyl)phosphino-κP]-N,N-dimethylbenzenamine]dich… Solvents: Methanol ,  2-Methyltetrahydrofuran ;  rt → 55 °C
Referência
Development of a Concise Multikilogram Synthesis of LPA-1 Antagonist BMS-986020 via a Tandem Borylation-Suzuki Procedure
Smith, Michael J. ; et al, Organic Process Research & Development, 2017, 21(11), 1859-1863

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Sulfuric acid Solvents: Water
Referência
Boron chemistry. 206. Preparation and structural characterization of p-formylphenylboronic acid
Feulner, Herta; et al, Chemische Berichte, 1990, 123(9), 1841-3

Synthetic Routes 8

Condições de reacção
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ,  Water ;  60 min, rt
Referência
Iron trichloride promoted hydrolysis of potassium organotrifluoroborates
Blevins, David W.; et al, Tetrahedron Letters, 2011, 52(49), 6534-6536

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Alumina Solvents: Water ;  15 min, 70 °C
Referência
Thermal and microwave hydrolysis of organotrifluoroborates mediated by alumina
Kabalka, George W.; et al, Tetrahedron Letters, 2009, 50(46), 6271-6272

Synthetic Routes 10

Condições de reacção
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride
1.4 Solvents: Water
1.5 Reagents: Hydrochloric acid
Referência
A high-yield synthesis of 4-borono-DL-phenylalanine
Park, Ki Chul; et al, Synthesis, 1999, (12), 2041-2044

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 60 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 12 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
Referência
Complete Monitoring of Coherent and Incoherent Spin Flip Domains in the Recombination of Charge-Separated States of Donor-Iridium Complex-Acceptor Triads
Klein, Johannes H.; et al, Journal of the American Chemical Society, 2015, 137(34), 11011-11021

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Magnesium ,  Vitride Solvents: Tetrahydrofuran
1.2 Reagents: Tributyl borate Solvents: Tetrahydrofuran
1.3 Reagents: Sulfuric acid Solvents: tert-Butyl methyl ether
Referência
Efficient, simple procedures for the large-scale preparation of building blocks for angiotensin(II) receptor antagonists
Jendralla, Heiner; et al, Liebigs Annalen, 1995, (7), 1253-7

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -80 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Referência
Click-immobilized K+-selective ionophore for potentiometric and optical sensors
Liu, Yueling; et al, Sensors and Actuators, 2012, 171, 171-172

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0.5 s, -30 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  0.5 h, -30 °C
1.3 Reagents: Citric acid Solvents: Water ;  0 °C
Referência
Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s
Hafner, Andreas; et al, Organic Letters, 2016, 18(15), 3630-3633

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  45 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Practical routes to 2,6-disubstituted pyridine derivatives
Vandromme, Lucie; et al, European Journal of Organic Chemistry, 2008, (12), 2049-2055

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Silica ,  Water Solvents: Water ;  24 h, rt
Referência
Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water
Molander, Gary A.; et al, Journal of Organic Chemistry, 2009, 74(19), 7364-7369

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 1 h, reflux; reflux → -55 °C
1.2 Reagents: Tripropyl borate Solvents: Tetrahydrofuran ;  -55 °C; -55 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referência
The effect of partially fluorinated chain length on the mesomorphic properties of chiral 2',3'-difluoroterphenylates
Herman, Jakub ; et al, Liquid Crystals, 2020, 47(14-15), 2332-2340

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 45 min, -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referência
A new approach to combretastatin D2
Cousin, David; et al, Organic & Biomolecular Chemistry, 2006, 4(1), 54-62

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Magnesium
Referência
Enantioselective synthesis of L-(-)-4-boronophenylalanine (L-BPA) by asymmetric catalytic hydrogenation
Samsel, Edward G.; et al, Prog. Neutron Capture Ther. Cancer, 1992, 251, 251-4

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Reagents: Trimethyl borate
1.3 Reagents: Ammonium chloride Solvents: Tetrahydrofuran
1.4 Reagents: Hydrochloric acid Solvents: Water
Referência
An improved total synthesis of p-boronophenylalanine, a target compound for boron neutron capture therapy
Kimura, Mototetsu; et al, Global '99: "Nuclear Technology - Bridging the Millennia", 1999, 1598, 1598-1602

(4-formylphenyl)boronic acid Raw materials

(4-formylphenyl)boronic acid Preparation Products

(4-formylphenyl)boronic acid Fornecedores

atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:87199-17-5)(4-formylphenyl)boronic acid
Número da Ordem:CL17825
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:40
Preço ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:87199-17-5)4-Formylphenylboronic acid
Número da Ordem:3470164
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:09
Preço ($):discuss personally
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:87199-17-5)4-Formylphenylboronic acid
A10384
Pureza:99%/99%
Quantidade:500g/1kg
Preço ($):233.0/465.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:87199-17-5)4-Formylphenylboronic acid
sfd3792
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito